molecular formula C12H15BrN2O3S B5031327 methyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide

methyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide

Cat. No.: B5031327
M. Wt: 347.23 g/mol
InChI Key: PQBDOKSCYLXRDD-UHFFFAOYSA-N
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Description

Methyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide typically involves the condensation of o-phenylenediamine with ethoxyacetic acid under acidic conditions to form the benzimidazole core. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst to yield the desired ester compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, iron powder

    Nucleophilic Substitution Reagents: Alkoxides, thiolates

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to the active sites of enzymes and receptors, inhibiting their function. This inhibition can lead to the disruption of essential biological processes in microorganisms and cancer cells, resulting in their death . The sulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S.BrH/c1-3-17-8-4-5-9-10(6-8)14-12(13-9)18-7-11(15)16-2;/h4-6H,3,7H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBDOKSCYLXRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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